Cas no 56934-18-0 (1-Piperazineethanol,4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-)
![1-Piperazineethanol,4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)- structure](https://it.kuujia.com/scimg/cas/56934-18-0x500.png)
56934-18-0 structure
Nome del prodotto:1-Piperazineethanol,4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-
1-Piperazineethanol,4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazineethanol,4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-
- 2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol
- docloxythepin
- 1-Piperazineethanol, 4-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-
- 2-[4-(2-chloro-10,11-dihydro-dibenzo[b,f]thiepin-10-yl)-piperazin-1-yl]-ethanol
- 4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazineethanol
- AC1L46O0
- BRN 0900422
- LS-112154
- VUFB-10032
- CHEMBL3246256
- 2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]ethan-1-ol
- 2-[4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol
- 56934-18-0
- AE-641/00771014
- DTXSID60972375
-
- Inchi: InChI=1S/C20H23ClN2OS/c21-16-5-6-19-15(13-16)14-18(17-3-1-2-4-20(17)25-19)23-9-7-22(8-10-23)11-12-24/h1-6,13,18,24H,7-12,14H2
- Chiave InChI: BMQLWINJIGEDEK-UHFFFAOYSA-N
- Sorrisi: C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24
Proprietà calcolate
- Massa esatta: 374.122
- Massa monoisotopica: 374.122
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 432
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 52Ų
Proprietà sperimentali
- Densità: 1.281
- Punto di ebollizione: 510.4°Cat760mmHg
- Punto di infiammabilità: 262.5°C
- Indice di rifrazione: 1.644
- PSA: 52.01000
- LogP: 3.57410
1-Piperazineethanol,4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)- Letteratura correlata
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
56934-18-0 (1-Piperazineethanol,4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-) Prodotti correlati
- 2138403-50-4(3-(chloromethyl)-4-ethylbenzonitrile)
- 1314306-07-4(2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole)
- 157465-15-1(ethyl 4-fluoro-3-sulfamoylbenzoate)
- 240799-57-9(4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one)
- 153437-78-6(O-Desmorpholinopropyl-O-methyl-gefitinib)
- 1261225-48-2(tert-butyl N-[(1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl]carbamate)
- 2138527-32-7(3-{[3-(Dimethylamino)propyl](methyl)amino}-4-(trifluoromethyl)cyclohexan-1-ol)
- 744222-51-3(2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide)
- 1935253-91-0(Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)
- 2680766-78-1(3,5-Dimethyl-4-[(2,2,2-trifluoroacetamido)methyl]benzoic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
